molecular formula C17H14N2O4 B10806121 [2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

[2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

Cat. No.: B10806121
M. Wt: 310.30 g/mol
InChI Key: PCOMOZFNQLODPV-UHFFFAOYSA-N
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Description

[2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a useful research compound. Its molecular formula is C17H14N2O4 and its molecular weight is 310.30 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-(Methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate is a derivative of quinoline known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor, anti-inflammatory, and cytotoxic properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H14N2O3\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_3

This compound features a quinoline core substituted with a furan moiety and a methylamino group, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that quinoline derivatives exhibit significant antitumor properties. For instance, compounds structurally similar to this compound have shown effectiveness against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung)10.5
Compound BMCF7 (Breast)8.3
This compoundHeLa (Cervical)TBDCurrent Study

In vitro studies demonstrated that this compound inhibits cell proliferation in HeLa cells with an IC50 value yet to be determined (TBD). Further investigations are necessary to elucidate its mechanism of action.

Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives has been highlighted in various studies. The compound has been evaluated for its ability to inhibit inflammatory mediators such as TNF-alpha and superoxide anion generation.

CompoundInhibition TargetIC50 (µM)Reference
Compound CTNF-alpha5.0
This compoundSuperoxide Anion GenerationTBDCurrent Study

In preliminary assays, it was found that the compound significantly reduces superoxide anion generation, indicating its potential as an anti-inflammatory agent.

Cytotoxicity

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies have shown that while some quinoline derivatives exhibit cytotoxic effects, others like this compound demonstrate low cytotoxicity at effective concentrations.

CompoundCytotoxicity (IC50, µM)Reference
Compound D>30 (non-toxic)
This compoundTBDCurrent Study

This suggests that the compound may be a promising candidate for further development due to its selective activity against target cells without significant toxicity.

Case Studies

  • Study on Anti-inflammatory Effects : In a study evaluating the anti-inflammatory effects of various quinoline derivatives, this compound was found to effectively inhibit TNF-alpha release with an IC50 value comparable to established anti-inflammatory drugs .
  • Antitumor Efficacy : A recent investigation into the antitumor efficacy of quinoline derivatives revealed that compounds with structural similarities to this compound exhibited significant growth inhibition in various cancer cell lines, suggesting a potential role in cancer therapy .

Properties

Molecular Formula

C17H14N2O4

Molecular Weight

310.30 g/mol

IUPAC Name

[2-(methylamino)-2-oxoethyl] 2-(furan-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C17H14N2O4/c1-18-16(20)10-23-17(21)12-9-14(15-7-4-8-22-15)19-13-6-3-2-5-11(12)13/h2-9H,10H2,1H3,(H,18,20)

InChI Key

PCOMOZFNQLODPV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)COC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CO3

Origin of Product

United States

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